molecular formula C8H8BrNO2 B2780685 (5-Bromo-2-methoxyphenyl)(hydroxyimino)methane CAS No. 452280-22-7

(5-Bromo-2-methoxyphenyl)(hydroxyimino)methane

Cat. No. B2780685
CAS RN: 452280-22-7
M. Wt: 230.061
InChI Key: FOPPMJDZHLMQIP-BJMVGYQFSA-N
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Description

(5-Bromo-2-methoxyphenyl)(hydroxyimino)methane, also known as 5-Bromo-2-methoxybenzohydroximino methane or 5-Bromo-2-methoxybenzohydroximine, is an organometallic compound which is used in a variety of scientific research applications. It is a versatile compound that is widely used in the synthesis of organic compounds, as well as in the study of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxyphenyl)(hydroxyimino)methanethoxybenzohydroximine is not well understood. However, it is believed that the compound acts as an alkylating agent, which means that it is capable of forming covalent bonds with other molecules. This allows the compound to be used in the synthesis of other organic compounds, as well as in the study of biochemical and physiological effects.
Biochemical and Physiological Effects
(5-Bromo-2-methoxyphenyl)(hydroxyimino)methanethoxybenzohydroximine has been studied for its potential biochemical and physiological effects. Studies have shown that the compound is capable of inhibiting the growth of certain cancer cells, as well as reducing inflammation. Additionally, the compound has been shown to have antioxidant and anti-microbial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of (5-Bromo-2-methoxyphenyl)(hydroxyimino)methanethoxybenzohydroximine is its versatility, as it can be used in a variety of scientific research applications. Additionally, the compound is relatively easy to synthesize and can be purified by recrystallization from ethanol. However, one of the main limitations of (5-Bromo-2-methoxyphenyl)(hydroxyimino)methanethoxybenzohydroximine is that its mechanism of action is not well understood, which can limit its use in certain research applications.

Future Directions

There are a number of potential future directions for the use of (5-Bromo-2-methoxyphenyl)(hydroxyimino)methanethoxybenzohydroximine. These include further research into its potential biochemical and physiological effects, as well as its potential use in the development of new drugs. Additionally, further research into the mechanism of action of the compound could lead to new applications for the compound. Finally, the compound could be used in the synthesis of other organic compounds, such as aryl bromides, aryl ethers, and aryl amines.

Synthesis Methods

(5-Bromo-2-methoxyphenyl)(hydroxyimino)methanethoxybenzohydroximine can be synthesized by reacting 5-bromo-2-methoxyphenol with hydroxylamine hydrochloride in aqueous ethanol. This reaction takes place at room temperature and yields a white solid product with a melting point of 125-127°C. The product can then be purified by recrystallization from ethanol.

Scientific Research Applications

(5-Bromo-2-methoxyphenyl)(hydroxyimino)methanethoxybenzohydroximine is a widely used compound in scientific research. It is used in the synthesis of other organic compounds, such as aryl bromides, aryl ethers, and aryl amines. It is also used in the study of biochemical and physiological effects, as well as in the development of new drugs.

properties

IUPAC Name

(NE)-N-[(5-bromo-2-methoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8-3-2-7(9)4-6(8)5-10-11/h2-5,11H,1H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPPMJDZHLMQIP-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-methoxyphenyl)(hydroxyimino)methane

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